molecular formula C8H8FNO B1599171 3-fluoro-N-methylbenzamide CAS No. 701-39-3

3-fluoro-N-methylbenzamide

Cat. No.: B1599171
CAS No.: 701-39-3
M. Wt: 153.15 g/mol
InChI Key: AOSZITJMCUMUCD-UHFFFAOYSA-N
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Description

3-fluoro-N-methylbenzamide, also known as N-Methyl 3-fluorobenzamide, is a compound with the molecular formula C8H8FNO and a molecular weight of 153.15 . It is also known by other synonyms such as 5-fluoro-N-methyl-benzamide and Benzamide, 3-fluoro-N-methyl- . It is a building block used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 3-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is AOSZITJMCUMUCD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 153.15 and a molecular formula of C8H8FNO . It has a complexity of 149 and a topological polar surface area of 29.1Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .

Scientific Research Applications

NK1/NK2 Antagonist for Treating Disorders

3-Fluoro-N-methylbenzamide has been noted for its use in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression, as part of its role as an NK1/NK2 antagonist. This application underscores its therapeutic potential in diverse medical conditions (Norman, 2008).

Foldamer Structural Elements

In a study of foldamer structural elements, this compound demonstrated the ability to fine-tune the rigidity of oligomer backbones. This property is significant for the rational design of novel arylamide foldamers, indicating its utility in material science and molecular engineering (Galan et al., 2009).

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist

Research has identified this compound derivatives as potent mGluR1 antagonists. These compounds exhibit excellent subtype selectivity and pharmacokinetic profiles, suggesting their potential in neurological and psychiatric disorder treatment (Satoh et al., 2009).

Amide-Directed Fluorination

The compound's role in amide-directed fluorination highlights its relevance in synthetic chemistry. It participates in reactions leading to the selective fluorination of various C-H bonds, mediated by iron, demonstrating its versatility and potential in organic synthesis (Groendyke et al., 2016).

PET Ligand for Imaging mGluR1

This compound derivatives have been developed as PET ligands for imaging the metabotropic glutamate receptor subtype 1 in the brain. Their use in PET imaging offers insights into the receptor's distribution and function, making them valuable in neuroscience research (Yamasaki et al., 2011).

Neurokinin-2 Receptor Antagonists

Structurally derived analogues of this compound, acting as neurokinin-2 (NK2) receptor antagonists, have been synthesized. These compounds demonstrate significant potential in treating conditions mediated by NK2 receptors (Huang et al., 2004).

GPR52 Agonists

Derivatives of this compound have been explored as GPR52 agonists, potentially aiding in the treatment of psychiatric disorders. This research provides a basis for the development of novel therapeutic agents (Tokumaru et al., 2017).

Properties

IUPAC Name

3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSZITJMCUMUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399715
Record name N-Methyl 3-fuorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-39-3
Record name N-Methyl 3-fuorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The following 2-(5-Chloro-2-(subst. phenylamino)-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide are prepared from 2-(2,5-Dichloro-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide and the corresponding aniline following the procedure of Example 2:
Name
2-(2,5-Dichloro-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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